molecular formula C17H12ClNO3 B1310419 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903160-54-3

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B1310419
CAS No.: 903160-54-3
M. Wt: 313.7 g/mol
InChI Key: NNRBVQJKRJDMOR-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the indole derivative reacts with carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 1-(3-Chlorobenzyl)-3-carboxy-1H-indole-2-carboxylic acid

    Reduction: 1-(3-Chlorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylic acid

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of indole-based biological processes and as a probe for investigating enzyme-substrate interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    1-(3-Chlorobenzyl)-1H-indole-2-carboxylic acid: Lacks the formyl group, which may affect its reactivity and biological activity.

    1-(3-Chlorobenzyl)-3-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a formyl group, which may influence its chemical properties and applications.

    1-(3-Chlorobenzyl)-3-nitro-1H-indole-2-carboxylic acid: Contains a nitro group, which may enhance its electron-withdrawing properties and affect its reactivity.

The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties, setting it apart from other similar indole derivatives.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRBVQJKRJDMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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